2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of protein kinase B (PKB), which is a critical signaling molecule that regulates various cellular processes, including cell growth, survival, and metabolism.
Mécanisme D'action
The mechanism of action of 2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone involves the inhibition of protein kinase B (this compound), also known as Akt. This compound is a critical signaling molecule that regulates various cellular processes, including cell growth, survival, and metabolism. The inhibition of this compound by this compound leads to the downregulation of downstream signaling pathways, which ultimately results in the inhibition of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been demonstrated to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, it has been suggested to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone in lab experiments is its potent inhibition of this compound, which makes it a valuable tool for studying the role of this compound in various cellular processes. Additionally, it has been shown to have therapeutic potential in various diseases, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for the research on 2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone. Firstly, more studies are needed to evaluate its potential as a therapeutic agent in various diseases such as cancer, diabetes, and neurodegenerative disorders. Secondly, the development of more potent and selective inhibitors of this compound is needed to improve the therapeutic potential of this compound. Thirdly, the evaluation of the toxicity and safety of this compound in preclinical studies is necessary before its clinical development. Finally, the investigation of the potential synergistic effects of this compound with other therapeutic agents is needed to improve its efficacy.
Méthodes De Synthèse
The synthesis method of 2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone involves the reaction of 2-fluorobenzyl mercaptan with ethyl 2-amino-4,6-diphenylpyrimidine-5-carboxylate in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide or N-methylpyrrolidone. The product is obtained by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Applications De Recherche Scientifique
2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been demonstrated to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, it has been suggested to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-14-9-5-4-8-13(14)11-22-17-19-15(10-16(21)20-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKTYBPYNBZLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24786635 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.